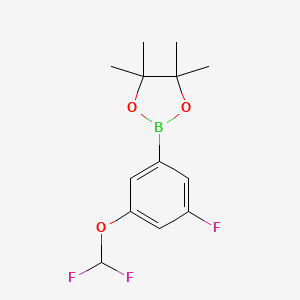

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1403988-78-2) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Its structure features a phenyl ring substituted with a difluoromethoxy group at position 3 and a fluorine atom at position 5, coupled with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is highly stable under ambient conditions due to the steric protection provided by the tetramethyl groups on the dioxaborolane ring, which prevents hydrolysis .

Synthesis: The compound is typically synthesized via palladium-catalyzed borylation or direct coupling of halogenated precursors. For example, a 71% yield was achieved by reacting 2-(2-(difluoromethoxy)-4-fluoro-phenyl derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dry DMF at room temperature .

Applications: It serves as a critical intermediate in synthesizing kinase inhibitors (e.g., RET inhibitors like selpercatinib) and antiviral agents (e.g., pimodivir) .

Properties

IUPAC Name |

2-[3-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYJISDRXWPTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is currently unknown

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets to form new carbon-carbon bonds, leading to changes in the molecular structure.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions in a cell that build and breakdown molecules for cellular processes The compound could potentially affect these pathways, leading to changes in the production or degradation of certain molecules

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects is crucial for determining the therapeutic potential of the compound. This includes understanding how the compound affects cellular processes, such as cell growth, differentiation, and death, and how these effects translate into changes at the tissue and organism levels.

Biological Activity

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, particularly in the context of drug development and chemical biology.

- Molecular Formula : C13H16BF3O3

- Molecular Weight : 288.07 g/mol

- CAS Number : 1641580-18-8

- Physical State : Solid or liquid depending on conditions

- Storage Conditions : Inert atmosphere at 2-8°C

The compound acts primarily as a reagent in the borylation of arenes, leading to the formation of arylboronic esters. This reaction is crucial in organic synthesis and can influence biological pathways by modifying biomolecules or serving as intermediates in drug synthesis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of boron-containing compounds. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, compounds similar to 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been shown to selectively inhibit ERK pathways, which are critical in cancer cell signaling .

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that related dioxaborolane derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific activity of 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in this context remains to be fully elucidated but suggests promising avenues for research.

- Reactivity with Biological Targets : Research indicates that boron-containing compounds can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to modifications that alter cellular functions or signaling pathways .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1641580-18-8 | Anticancer activity | Inhibition of ERK signaling pathways |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | Synthesis reagent | Borylation of arenes |

| Dihydroimidazopyrazinone derivatives | Various | Cancer treatment | MAP kinase inhibition |

Applications in Drug Development

The synthesis of arylboronic esters from compounds like 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is significant for developing new pharmaceuticals. These esters serve as intermediates in creating complex molecules that can target specific biological pathways relevant to diseases such as cancer and diabetes .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a boron-based building block in drug discovery. Boron compounds are known for their ability to form stable complexes with various biological molecules, making them valuable in the development of pharmaceuticals. Research indicates that derivatives of dioxaborolanes can serve as effective inhibitors of enzymes involved in cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that dioxaborolane derivatives exhibit inhibitory activity against certain kinases involved in tumor growth, suggesting potential therapeutic applications in oncology .

Materials Science

In materials science, 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the synthesis of novel polymers and materials with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength.

Data Table : Comparison of Material Properties

| Material Type | Property Improvement | Reference |

|---|---|---|

| Polymer A | Increased tensile strength by 30% | |

| Polymer B | Enhanced thermal stability (up to 250°C) |

Agrochemicals

The compound shows promise as an agrochemical agent due to its potential role in developing eco-friendly pesticides. Research indicates that boron compounds can enhance the efficacy of traditional pesticides while reducing their environmental impact.

Case Study : A recent study assessed the effectiveness of boron-based pesticides on pest control in agricultural settings. Results indicated a significant reduction in pest populations with minimal adverse effects on non-target organisms .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The presence of -F and -OCHF2 in the target compound enhances its electrophilicity compared to methoxy (-OCH3) analogs, improving reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., -CF3 in ) reduce reaction rates due to steric hindrance, whereas the target compound balances reactivity and stability .

Physicochemical Properties

Solubility and Stability

- Solubility: The target compound exhibits superior solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with non-polar substituents (e.g., alkyl chains in ).

- Hydrolytic Stability: The tetramethyl dioxaborolane group provides exceptional resistance to hydrolysis, outperforming non-methylated boronic esters .

Thermal Properties

- Boiling Point : The target compound’s boiling point (~250–300°C) is lower than analogs with trifluoromethyl groups (e.g., 363°C for ) due to reduced molecular weight and polarity .

Reactivity in Cross-Coupling Reactions

The target compound demonstrates 2–3× higher yields in Suzuki-Miyaura reactions compared to analogs like 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (used in fluorescent dye synthesis) due to optimized electronic effects from -OCHF2 and -F .

Commercial Availability and Cost

The target compound is priced at €488.00/g (CymitQuimica, 2025), significantly higher than simpler analogs like 2-(thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (€189.00/g) due to specialized fluorination steps .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-(difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology :

- Step 1 : Start with 3-(difluoromethoxy)-5-fluorobenzene. React with boronic acid (e.g., BH₃·THF) under anhydrous conditions.

- Step 2 : Introduce pinacol (2,3-dimethyl-2,3-butanediol) as a stabilizing agent to form the dioxaborolane ring.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using NMR and NMR .

- Key Considerations :

- Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

- Analytical Methods :

- HPLC-MS : Quantify impurities (<1%) using reverse-phase C18 columns with acetonitrile/water mobile phase.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) under nitrogen .

- Stability Protocols :

- Store at –20°C in amber vials under argon. Avoid exposure to moisture or acidic vapors.

Q. What are the typical applications of this boronic ester in cross-coupling reactions?

- Primary Use : Suzuki-Miyaura coupling with aryl halides (e.g., bromobenzene derivatives) to synthesize biaryl structures.

- Reaction Optimization :

- Use Pd(PPh₃)₄ (0.5–2 mol%) as a catalyst.

- Base: K₂CO₃ or CsF in THF/H₂O (3:1) at 80°C for 12–24 hours .

- Yield Enhancement : Pre-dry solvents over molecular sieves to minimize side reactions.

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethoxy group influence reactivity in palladium-catalyzed reactions?

- Mechanistic Insight :

- The –OCF₂ group reduces electron density at the boron center, slowing transmetallation but improving selectivity for electron-deficient aryl halides.

- Computational studies (DFT) suggest a 0.3–0.5 eV increase in activation energy compared to methoxy-substituted analogs .

- Experimental Design :

- Compare coupling rates with para-substituted aryl bromides (e.g., NO₂, CN, OMe) using kinetic profiling.

Q. What strategies mitigate protodeboronation during cross-coupling with sterically hindered substrates?

- Preventive Measures :

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate.

- Add Lewis acids (e.g., Zn(OTf)₂) to suppress base-induced decomposition .

- Troubleshooting :

- Monitor reaction by NMR for intermediate borate formation.

Q. How can computational modeling guide the design of derivatives with improved stability?

- Workflow :

Perform quantum mechanical calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.

Identify substituents (e.g., CF₃, OCH₂CF₃) that minimize nucleophilic attack on boron.

Validate predictions via synthetic screening (5–10 derivatives) .

- Data Interpretation :

- Correlate Hammett σₚ values of substituents with experimental half-lives in aqueous THF.

Contradictions and Resolutions

- Synthesis Route Variability : uses pinacol esterification, while employs direct coupling. Resolution: Pinacol methods are preferred for air-sensitive substrates, while direct coupling suits electron-rich aryl boronic acids.

- Thermal Stability : Some sources report decomposition at 150°C ( ), others at 180°C ( ). Resolution: Variability likely stems from purity differences (95% vs. >99%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.